1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Anticancer Agents
Compounds with sulfonylurea structures have been investigated for their potential as anti-inflammatory and anticancer agents. For example, the synthesis of novel anti-inflammatory agents involving sulfonylurea structures has been described, highlighting the chemical processes to achieve these compounds (Urban et al., 2003). Similarly, derivatives of indapamide, a known diuretic with a sulfonylurea-like structure, have shown proapoptotic activity against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antioxidant Activity
Research into compounds with dihydropyrimidinone derivatives, which share a core structural similarity to the urea component of the compound , has been conducted to evaluate their antioxidant activity. These studies suggest a method for synthesizing compounds that could possess significant antioxidant properties, highlighting the potential therapeutic applications of such molecules (George et al., 2010).
Herbicide Degradation
Research on the degradation of sulfonylurea herbicides by microorganisms, such as Aspergillus niger, offers insights into the environmental and agricultural applications of related compounds. These studies explore how certain fungi can degrade herbicides to harvest energy, suggesting potential uses in bioremediation and the development of environmentally friendly herbicides (Sharma et al., 2012).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in a variety of ways, often resulting in significant biological effects . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, affecting the cell division process .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
For instance, some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-18-24(20-11-5-8-14-23(20)29(18)17-19-9-3-2-4-10-19)33(31,32)16-15-27-25(30)28-22-13-7-6-12-21(22)26/h2-14H,15-17H2,1H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDDMBYYXBWXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.